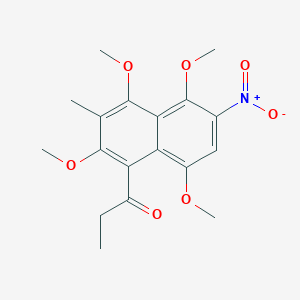
1-(2,4,5,8-Tetramethoxy-3-methyl-6-nitronaphthalen-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4,5,8-Tetramethoxy-3-methyl-6-nitronaphthalen-1-yl)propan-1-one is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a nitro group attached to a naphthalene ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4,5,8-Tetramethoxy-3-methyl-6-nitronaphthalen-1-yl)propan-1-one typically involves multiple steps, starting from simpler aromatic compoundsThe reaction conditions often require the use of strong acids like sulfuric acid for nitration and Lewis acids like aluminum chloride for acylation .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness. The use of continuous flow reactors and automated synthesis systems may also be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,4,5,8-Tetramethoxy-3-methyl-6-nitronaphthalen-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Applications De Recherche Scientifique
1-(2,4,5,8-Tetramethoxy-3-methyl-6-nitronaphthalen-1-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes and receptors involved in disease pathways.
Industry: Utilized in the development of new materials and as an intermediate in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of 1-(2,4,5,8-Tetramethoxy-3-methyl-6-nitronaphthalen-1-yl)propan-1-one involves its interaction with various molecular targets. The compound’s methoxy groups and nitro group play crucial roles in its bioactivity. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The methoxy groups may enhance the compound’s ability to bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,4,5-Trimethoxyphenyl)propan-1-one: Lacks the nitro group and has different biological activities.
1-(2,4,5,8-Tetramethoxy-3-methyl-1-naphthyl)ethanone: Similar structure but with an ethanone group instead of a propanone group.
Uniqueness
1-(2,4,5,8-Tetramethoxy-3-methyl-6-nitronaphthalen-1-yl)propan-1-one is unique due to the presence of both multiple methoxy groups and a nitro group on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
90363-52-3 |
|---|---|
Formule moléculaire |
C18H21NO7 |
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
1-(2,4,5,8-tetramethoxy-3-methyl-6-nitronaphthalen-1-yl)propan-1-one |
InChI |
InChI=1S/C18H21NO7/c1-7-11(20)13-14-12(23-3)8-10(19(21)22)18(26-6)15(14)17(25-5)9(2)16(13)24-4/h8H,7H2,1-6H3 |
Clé InChI |
PSQBZSKEQYVACS-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C(=C(C2=C(C(=CC(=C21)OC)[N+](=O)[O-])OC)OC)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


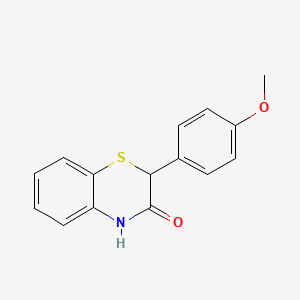
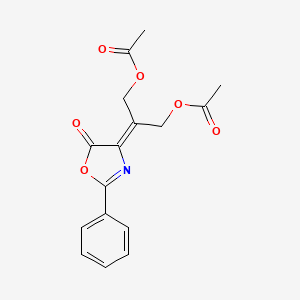
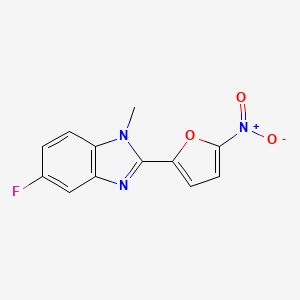
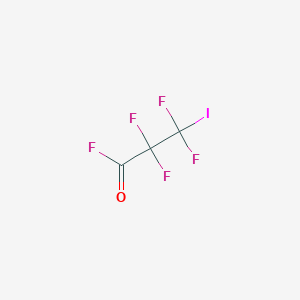
![N-[4-[(Z)-[(4-Methyl-6-oxo-3H-pyrimidin-2-YL)hydrazinylidene]methyl]phenyl]acetamide](/img/structure/B14368213.png)

![1-{4-[Methyl(phenyl)amino]buta-1,3-diyn-1-yl}cyclohexan-1-ol](/img/structure/B14368225.png)
![(3E)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-thione](/img/structure/B14368233.png)
![2-(2-Fluorophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14368247.png)
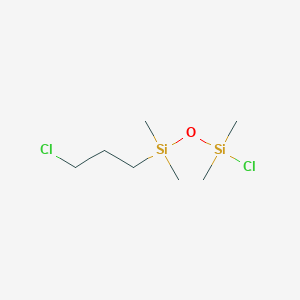
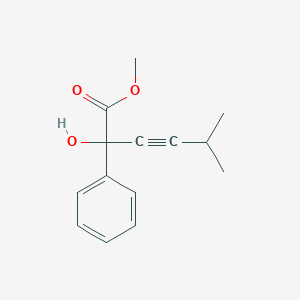
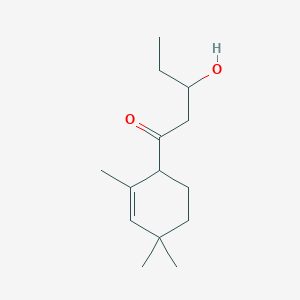
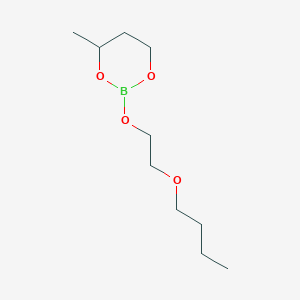
![[(2S,3S,7S,8R,9R,10S,11R,13S,14R,17R)-2,9,10-triacetyloxy-13-chloro-8,17-dimethyl-4,12-dimethylidene-16-oxo-15,18-dioxatetracyclo[9.6.1.01,14.03,8]octadecan-7-yl] acetate](/img/structure/B14368286.png)
